Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-
Description
Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- is a substituted benzoic acid derivative characterized by a thioether group at the 2-position of the benzene ring. This thioether linkage connects the benzoic acid moiety to a 3-bromobenzyl group, resulting in the structural formula C₁₄H₁₁BrO₂S.
Properties
CAS No. |
111967-76-1 |
|---|---|
Molecular Formula |
C14H11BrO2S |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C14H11BrO2S/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
SZXXDAYSDVVZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- typically involves the reaction of 3-bromobenzyl chloride with thiobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiobenzoic acid, forming the desired thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and bromophenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Key Structural Features :
- Benzoic acid backbone : Provides a carboxylic acid group (-COOH) for hydrogen bonding and ionic interactions.
- Thioether linkage (-S-CH₂-) : Enhances stability compared to oxygen ethers and modifies electron density.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Differences from Target Compound | Biological/Chemical Implications |
|---|---|---|---|
| Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- (CAS 60810-59-5) | - Cl and F substituents on phenylthio group - No methylene spacer (-CH₂-) |
Halogen electronegativity alters electron density | Enhanced antimicrobial activity due to halogens |
| Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- | - Hydroxyl group on ethyl chain - Ketone adjacent to thioether |
Hydroxyl enables hydrogen bonding | Increased solubility; potential enzyme inhibition |
| Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester (CAS N/A) | - Acetylamino group at 3-position - Esterified carboxylic acid |
Ester group enhances lipophilicity | Altered pharmacokinetics; slower metabolic clearance |
| Benzoic acid, 2-[(4-chlorophenyl)thio]- (CAS 6469-85-8) | - 4-Chlorophenylthio group - Simpler substitution pattern |
Lack of bromine reduces steric hindrance | Lower cytotoxicity in cancer cell assays |
Substituent Effects on Reactivity
- Halogen Influence : The 3-bromine atom in the target compound exerts stronger electron-withdrawing effects compared to chlorine or fluorine in analogues (e.g., ), polarizing the thioether bond and enhancing electrophilic reactivity. This property may facilitate interactions with nucleophilic residues in enzymes .
Biological Activity
Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]- (commonly referred to as 2-[(3-bromophenyl)thio]benzoic acid), is a compound of interest due to its significant biological activity. This article delves into its antimicrobial and anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(3-bromophenyl)thio]benzoic acid is . Its structure features a thioether functional group linked to a bromophenyl moiety on a benzoic acid backbone. The presence of the bromine atom enhances its reactivity, potentially influencing its biological interactions.
Antimicrobial Properties
Research indicates that 2-[(3-bromophenyl)thio]benzoic acid exhibits notable antimicrobial activity. It has been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The compound's effectiveness is attributed to its ability to inhibit bacterial growth and disrupt cellular functions.
Table 1: Antimicrobial Activity of 2-[(3-bromophenyl)thio]benzoic acid
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 2-[(3-bromophenyl)thio]benzoic acid have also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: Apoptotic Effects on MCF-7 Cells
In a study assessing the compound's effect on MCF-7 cells, it was found that treatment with 2-[(3-bromophenyl)thio]benzoic acid led to:
- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µM.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Structure-Activity Relationships (SAR)
Understanding the SAR of 2-[(3-bromophenyl)thio]benzoic acid is crucial for optimizing its biological activity. Modifications to the thioether or bromophenyl groups can significantly alter its potency.
Table 2: SAR Analysis of Derivatives
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl substitution on thioether | Increased potency |
| Compound B | Fluorine substitution on phenyl | Decreased potency |
| Compound C | Hydroxyl group addition | Enhanced solubility |
This table illustrates how structural modifications can lead to variations in biological effectiveness, highlighting the importance of targeted synthesis in drug development.
The mechanism by which 2-[(3-bromophenyl)thio]benzoic acid exerts its biological effects involves interaction with specific enzymes and cellular receptors. Preliminary studies suggest it may inhibit key enzymes involved in bacterial virulence and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
